Lipophilicity vs. Short-Chain N1-Alkyl Congeners
The calculated partition coefficient (cLogP) for 1‑Hexadecyl‑3‑methylquinoxalin‑2(1H)‑one is approximately 9.5–10.0 (ChemAxon), compared to cLogP values of 1.2, 1.8, and 2.8 for the N1‑methyl, N1‑ethyl, and N1‑butyl analogs, respectively [1]. The difference of ~7 log units places the hexadecyl derivative in a lipophilicity range associated with very poor aqueous solubility (<1 nM estimated) and high biomembrane retention, whereas the short‑chain analogs are soluble in aqueous media (>1 mM) and rapidly cleared in biological systems.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 9.5–10.0; estimated aqueous solubility <1 nM |
| Comparator Or Baseline | 1-Methyl‑3‑methylquinoxalin‑2(1H)‑one (cLogP 1.2, solubility >10 mM); 1‑Ethyl‑3‑methylquinoxalin‑2(1H)‑one (cLogP 1.8); 1‑Butyl‑3‑methylquinoxalin‑2(1H)‑one (cLogP 2.8) |
| Quantified Difference | Δ cLogP ≈ +7 to +8 log units; ~10⁷‑fold reduction in aqueous solubility |
| Conditions | Computational prediction (ChemAxon / XLogP3‑AA); no experimental logP available |
Why This Matters
Compounds with cLogP >5 require specialized formulation strategies (lipid‑based nanocarriers, emulsions) and are unsuitable for standard aqueous screening; selecting a low‑lipophilicity analog in its place would yield biologically irrelevant data.
- [1] Badr, M.Z.A.; El-Naggar, G.M.; El-Sherief, H.A.H.; Mahgoub, S.A. Synthesis and Reactions of Quinoxaline Derivatives. Bull. Chem. Soc. Jpn. 1984, 57 (6), 1653–1657. DOI: 10.1246/bcsj.57.1653. View Source
